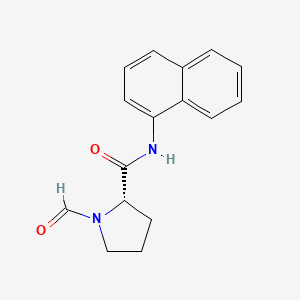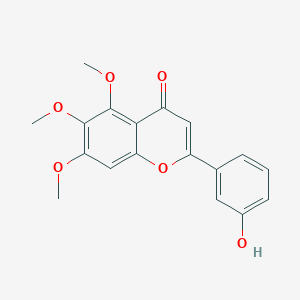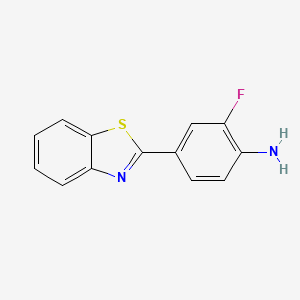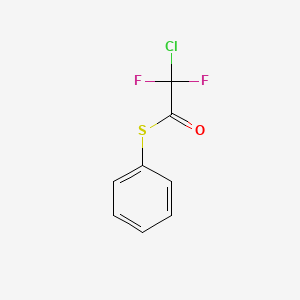![molecular formula C9H10O2 B14252753 (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione CAS No. 472975-02-3](/img/structure/B14252753.png)
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,6R,8R)-Tricyclo[4300~3,8~]nonane-4,5-dione is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by oxidation to introduce the dione functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- (1R,3R,4R,5R,6R,7R,9R)-2,2,6,7-Tetramethyl-9-(3-methylbenzyl)-8,10-dioxatricyclo[5.2.1.0~1,5~]decane-3,4-diol
- Disodium (1R,3R,6R,8R,9R,10R,12R,15R,17R)-8,17-bis(6-amino-9H-purin-9-yl)-3,12-disulfanyl-2,4,7,
Uniqueness
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione is unique due to its specific tricyclic structure and the presence of the dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
472975-02-3 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
(1R,3R,6R,8R)-tricyclo[4.3.0.03,8]nonane-4,5-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)3-7(4)9(8)11/h4-7H,1-3H2/t4-,5-,6-,7-/m1/s1 |
InChIキー |
IEBXBLFYIBAZNA-DBRKOABJSA-N |
異性体SMILES |
C1[C@@H]2C[C@@H]3[C@H]1C[C@H]2C(=O)C3=O |
正規SMILES |
C1C2CC3C1CC2C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)


![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)


![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)


![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

